tert-Butyl-bis(2-chloroethyl)amine hydrochloride

Description

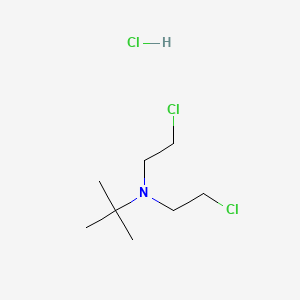

tert-Butyl-bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard derivative characterized by a tert-butyl group attached to a bis(2-chloroethyl)amine backbone. Nitrogen mustards like these are alkylating agents, reacting with DNA to form crosslinks and inhibit cell proliferation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N.ClH/c1-8(2,3)11(6-4-9)7-5-10;/h4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXAZLFLCKSEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCCl)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982017 | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-57-6 | |

| Record name | t-Butylamine, N,N-bis(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl-bis(2-chloroethyl)amine hydrochloride can be synthesized through the reaction of tert-butylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization from suitable solvents .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl-bis(2-chloroethyl)amine hydrochloride undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of tert-Butyl-bis(2-azidoethyl)amine or tert-Butyl-bis(2-thiocyanatoethyl)amine.

Oxidation: Formation of tert-Butyl-bis(2-chloroethyl)amine N-oxide.

Reduction: Formation of tert-Butyl-bis(2-aminoethyl)amine.

Scientific Research Applications

Organic Synthesis

tert-Butyl-bis(2-chloroethyl)amine hydrochloride serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable for synthesizing complex molecules.

Synthesis of Pharmaceuticals

This compound is often used in the synthesis of pharmaceutical agents. It acts as a building block for creating various drug candidates due to its ability to introduce chloroethyl groups, which are crucial in many active pharmaceutical ingredients (APIs).

Table 1: Pharmaceutical Applications

| Pharmaceutical Compound | Application | Reference |

|---|---|---|

| Efletrizine | Antihistamine | |

| Ifosfamide | Chemotherapy agent | |

| Piperazine derivatives | Antidepressants |

Cancer Research

Recent studies highlight the potential of this compound in cancer research. Its structural similarity to alkylating agents makes it a candidate for developing novel anticancer therapies.

Antimicrobial Applications

Derivatives synthesized from this compound exhibit notable antimicrobial activity. This property is particularly valuable for developing new antibiotics.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| Compound A | E. coli | 3.71 |

| Compound B | S. aureus | 4.20 |

| Compound C | C. albicans | 1.25 |

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in various industrial processes.

Agrochemicals

The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that enhance agricultural productivity.

Specialty Chemicals

It also plays a role in producing specialty chemicals used in manufacturing processes across different industries.

Mechanism of Action

tert-Butyl-bis(2-chloroethyl)amine hydrochloride exerts its effects primarily through alkylation. The compound’s alkylating moieties react with nucleophilic sites on DNA, RNA, and proteins, leading to the formation of covalent bonds. This interaction can result in the disruption of normal cellular processes, making it useful in research focused on understanding cellular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Key Compounds :

| Compound Name | Molecular Formula | CAS Number | Substituent Group |

|---|---|---|---|

| tert-Butyl-bis(2-chloroethyl)amine HCl | C₉H₁₈Cl₂N·HCl | Not reported | tert-Butyl |

| Bis(2-chloroethyl)amine HCl | C₄H₈Cl₂N·HCl | 821-48-7 | None (parent) |

| HN2 (Methylbis(2-chloroethyl)amine HCl) | C₅H₁₀Cl₂N·HCl | 51-75-2 | Methyl |

| HN1 (Ethylbis(2-chloroethyl)amine HCl) | C₆H₁₂Cl₂N·HCl | 538-07-8 | Ethyl |

- Synthesis: Bis(2-chloroethyl)amine hydrochloride is synthesized via diethanolamine and thionyl chloride . HN1/HN2 involve substitution of ethanolamine with ethyl/methyl groups before chlorination .

Physicochemical and Toxicological Properties

Biological Activity

tert-Butyl-bis(2-chloroethyl)amine hydrochloride, a compound with significant biological activity, is a derivative of bis(2-chloroethyl)amine. It is primarily known for its application in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₄Cl₂N

- Molecular Weight : 178.10 g/mol

- CAS Number : 870-24-6

The biological activity of this compound is largely attributed to its ability to form DNA cross-links, which inhibit cellular replication and transcription. This mechanism is common among alkylating agents, leading to cytotoxic effects that are utilized in cancer therapies.

Biological Activity Overview

The compound exhibits various biological activities, including:

-

Antitumor Activity :

- It has been shown to possess significant cytotoxic effects against various cancer cell lines.

- Its mechanism involves the alkylation of nucleophilic sites in DNA, leading to cell death through apoptosis.

-

Immunomodulatory Effects :

- Research indicates potential immunomodulatory properties that may enhance the efficacy of certain immunotherapies.

- It interacts with immune checkpoints, potentially altering tumor microenvironments.

-

Neurotoxicity :

- Studies have reported neurotoxic effects at high concentrations, suggesting a need for careful dosage regulation in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action | References |

|---|---|---|---|

| Antitumor | High | DNA cross-linking | |

| Immunomodulation | Moderate | Immune checkpoint modulation | |

| Neurotoxicity | Variable | Direct neuronal damage |

Case Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent response where higher concentrations led to increased apoptosis rates. The study concluded that the compound could serve as a potential chemotherapeutic agent for resistant cancer types .

Case Study 2: Immunomodulatory Potential

In another research project focusing on immune checkpoint inhibitors, this compound was evaluated for its ability to enhance T-cell responses against tumors. The findings suggested that it could improve the efficacy of PD-1 inhibitors by modulating the tumor microenvironment, thereby increasing T-cell infiltration and activation .

Toxicological Considerations

While this compound shows promise in therapeutic applications, its toxicological profile requires attention. Neurotoxicity has been observed in animal models, indicating potential risks associated with its use. Therefore, further studies are needed to establish safe dosage guidelines and identify possible protective agents against toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl-bis(2-chloroethyl)amine hydrochloride, and how can reaction yields be maximized?

- Methodology : Synthesis typically involves alkylation of tert-butylamine with 2-chloroethyl groups under controlled conditions. For example, describes a protocol using dichloromethane, tetrabutylammonium bromide, and sodium hydroxide at 30–40°C. Yield optimization requires stoichiometric balancing of reagents, inert atmosphere to prevent hydrolysis, and purification via solvent extraction (e.g., dichloromethane) followed by recrystallization .

- Key Considerations : Monitor reaction progress via GC or HPLC to isolate intermediates and minimize byproducts like monoalkylated derivatives .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodology : Use a combination of:

- Titration : Argentometric or nonaqueous titration for purity assessment (>99%) .

- Spectroscopy : H/C NMR to confirm tert-butyl (δ ~1.2 ppm) and chloroethyl groups (δ ~3.6 ppm) .

- Chromatography : HPLC with UV detection (λ = 220–260 nm) to resolve impurities .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and varying pH (2–12). Analyze samples periodically via HPLC to quantify degradation products (e.g., hydrolysis to ethanolamine derivatives) .

- Storage Recommendations : Store in airtight, light-protected containers at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. How does the tert-butyl group influence the chemical reactivity and biological activity compared to methyl or ethyl analogs (e.g., HN2 or HN1)?

- Mechanistic Insight : The tert-butyl group introduces steric hindrance, reducing electrophilicity at the nitrogen center and slowing alkylation kinetics. This contrasts with smaller alkyl groups (e.g., methyl in HN2), which exhibit faster DNA crosslinking but higher systemic toxicity .

- Experimental Validation : Compare alkylation rates using plasmid DNA nicking assays under physiological conditions .

Q. What computational models can predict the interaction of this compound with DNA or protein targets?

- Methodology : Employ molecular dynamics (MD) simulations to study DNA minor-groove binding. Parameterize force fields using quantum mechanical calculations (e.g., DFT) for the chloroethyl groups’ electrophilic reactivity. Validate predictions with in vitro DNA alkylation assays .

- Challenges : Accurately modeling solvent effects and transition states for aziridinium intermediate formation .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

- Methodology : Synthesize deuterated analogs (e.g., bis(2-chloroethyl)-d8-amine hydrochloride) via deuterated solvents or reagents. Use LC-MS/MS to track labeled metabolites in biological matrices, enabling precise quantification of absorption, distribution, and excretion .

- Applications : Elucidate metabolic pathways and identify reactive intermediates in vivo .

Q. What in vitro assays are suitable for assessing the compound’s cytotoxic effects, and how should experimental controls be designed?

- Assay Design :

- MTT/PrestoBlue : Measure cell viability in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .

- Comet Assay : Quantify DNA damage via single-cell electrophoresis .

Q. How can conflicting data on solvent-dependent alkylation efficiency be resolved?

- Methodology : Systematically test solvents (polar aprotic, protic, nonpolar) while controlling for water content. Use kinetic studies (e.g., UV-Vis monitoring of aziridinium ion formation) to correlate solvent polarity with reaction rates .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like trace impurities or temperature fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.